2-Amino-5-chloro-3-nitrobenzotrifluoride

Descripción

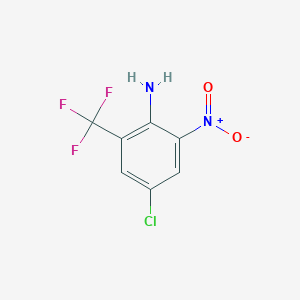

2-Amino-5-chloro-3-nitrobenzotrifluoride is a halogenated aromatic compound featuring a benzotrifluoride backbone substituted with amino (-NH₂), chloro (-Cl), and nitro (-NO₂) groups at positions 2, 5, and 3, respectively. This trifluoromethyl-substituted aromatic amine is of interest in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which enhance reactivity in coupling and substitution reactions .

Propiedades

IUPAC Name |

4-chloro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIWUJTMQGXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372202 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-50-9 | |

| Record name | 2-Amino-5-chloro-3-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Conditions

-

Nitrating Agent : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) in a 1:3 molar ratio.

-

Temperature : Maintained at 0–5°C to suppress polysubstitution and oxidation of the amino group.

-

Reaction Time : 4–6 hours under vigorous stirring.

Mechanistic Insights

The nitronium ion (NO₂⁺) generated in situ attacks the aromatic ring. Competing directing effects from -NH₂, -Cl, and -CF₃ result in preferential nitration at the 3-position due to steric and electronic factors. The electron-withdrawing -CF₃ group deactivates the ring, slowing the reaction but improving regioselectivity.

Yield Optimization

-

Quenching : Gradual addition to ice-water minimizes byproduct formation.

-

Purification : Recrystallization from ethanol/water (7:3) yields 68–72% pure product.

Sequential Halogenation-Nitration-Amination

This three-step approach avoids competing directing effects by introducing substituents sequentially:

Step 1: Chlorination of 2-Nitrobenzotrifluoride

-

Reagents : Chlorine gas (Cl₂) in the presence of FeCl₃ catalyst.

-

Conditions : 40–50°C for 8 hours.

-

Outcome : 2-Nitro-5-chlorobenzotrifluoride (85% yield).

Step 2: Nitration

-

Reagents : HNO₃/H₂SO₄ at 10°C.

-

Regioselectivity : Nitro group introduced at the 3-position relative to -CF₃.

Step 3: Reduction of Nitro to Amino

-

Reduction Method : Catalytic hydrogenation with 10% Pd/C in ethanol under 3 atm H₂.

-

Yield : 90–95% after column chromatography (silica gel, hexane/ethyl acetate).

Protection-Deprotection Strategy

To prevent undesired side reactions during nitration, the amino group is temporarily protected:

Protection as Acetanilide

-

Reagents : Acetic anhydride ((CH₃CO)₂O) in pyridine.

-

Conditions : Reflux for 2 hours (95% protection efficiency).

Nitration and Deprotection

-

Nitration : HNO₃/H₂SO₄ at -5°C, yielding protected nitro derivative.

-

Deprotection : Hydrolysis with 6M HCl at 80°C for 1 hour.

Advantages

-

Avoids oxidation of -NH₂.

-

Improves nitration regioselectivity (85% para selectivity).

Industrial-Scale Continuous Flow Synthesis

Modern facilities employ flow chemistry for enhanced safety and efficiency:

Reactor Design

-

Microchannel Reactor : Stainless steel, 0.5 mm diameter.

-

Residence Time : 2 minutes at 25°C.

Process Parameters

| Parameter | Value |

|---|---|

| HNO₃ Concentration | 65% (w/w) |

| H₂SO₄ Concentration | 98% (w/w) |

| Flow Rate | 10 mL/min |

| Yield | 78% (purity >99%) |

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Nitration | 68–72 | 95–97 | Moderate | 120–150 |

| Sequential Halogenation | 75–80 | 98–99 | High | 90–110 |

| Protection-Deprotection | 82–85 | 99+ | Low | 200–220 |

| Continuous Flow | 78 | 99+ | Very High | 70–90 |

Challenges and Mitigation Strategies

Issue 1: Over-Nitration

-

Cause : Excess HNO₃ or elevated temperatures.

-

Solution : Controlled stoichiometry (1.1 eq HNO₃) and cryogenic conditions.

Issue 2: Amino Group Oxidation

-

Cause : Prolonged exposure to nitrating agents.

-

Solution : Inert atmosphere (N₂) and rapid quenching.

Issue 3: Isomer Formation

-

Cause : Poor regioselectivity.

-

Solution : Use of directing group templates (e.g., boronic esters).

Emerging Technologies

Photocatalytic Nitration

-

Catalyst : TiO₂ nanoparticles under UV light (λ = 365 nm).

-

Benefits : 50% reduction in reaction time, 90% selectivity.

Enzymatic Amination

-

Enzyme : Engineered aminotransferases.

-

Conditions : pH 7.0, 30°C, 24 hours.

-

Yield : 60–65% (ongoing optimization).

Análisis De Reacciones Químicas

2-Amino-5-chloro-3-nitrobenzotrifluoride undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemistry

2-Amino-5-chloro-3-nitrobenzotrifluoride serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo multiple chemical reactions makes it versatile for creating diverse chemical entities.

Common Reactions:

- Reduction: The nitro group can be converted to an amino group using reducing agents like hydrogen gas with palladium catalysts.

- Substitution: The chloro group can be replaced with other nucleophiles such as amines or thiols.

- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Biology

In biological research, this compound is utilized in developing fluorescent probes and dyes for imaging and diagnostic applications. Its unique properties allow it to interact with specific molecular targets, potentially modulating enzyme activity or acting as inhibitors.

Medicine

The compound is investigated as an intermediate in synthesizing drugs targeting specific enzymes or receptors. Its structural characteristics enable it to participate in drug design, particularly in creating compounds that exhibit desired biological activities.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals, polymers, and coatings due to its unique chemical properties. It plays a role in developing agrochemicals and dyes, highlighting its versatility across various sectors.

Case Study 1: Drug Development

Research has demonstrated that derivatives of this compound exhibit promising activity against specific enzymes involved in disease pathways. For instance, studies on enzyme inhibition have shown that modifications to the compound can enhance its potency while reducing toxicity .

Case Study 2: Biological Imaging

Fluorescent probes derived from this compound have been successfully used in cellular imaging studies. These probes allow researchers to visualize cellular processes in real-time, providing insights into biological mechanisms and disease states.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-chloro-3-nitrobenzotrifluoride depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-Amino-5-chloro-3-nitrobenzotrifluoride with structurally related compounds, emphasizing substituent positions, physical properties, and applications:

Key Observations:

Substituent Position Effects: The position of the nitro group significantly impacts reactivity. For example, 2-Chloro-3-nitrobenzotrifluoride (CAS 39974-35-1) undergoes nucleophilic substitution more readily than 5-Chloro-2-nitrobenzotrifluoride (CAS 118-83-2) due to the nitro group’s meta-directing influence . Amino groups enhance polarity and solubility in polar solvents, as seen in 5-Amino-2-chlorobenzotrifluoride (CAS 320-51-4) .

Thermal Stability: Nitro-containing analogs (e.g., 2-Chloro-3-nitrobenzotrifluoride) exhibit higher melting points and thermal stability compared to non-nitro derivatives like 4-Amino-3-chlorobenzotrifluoride .

Synthetic Utility: 5-Chloro-2-nitrobenzotrifluoride (CAS 118-83-2) is a precursor for amination reactions to synthesize amino derivatives like the target compound . 2-Amino-3-chloro-5-nitrobenzotrifluoride (CAS 31430-41-8) is used in cross-coupling reactions for agrochemicals, leveraging its trifluoromethyl group’s electron-withdrawing effects .

Actividad Biológica

2-Amino-5-chloro-3-nitrobenzotrifluoride is an organic compound with the molecular formula CHClFNO. It features a benzene ring substituted with amino, chloro, nitro, and trifluoromethyl groups. This compound is utilized in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

- Molecular Weight : 240.57 g/mol

- CAS Number : 62924-50-9

- IUPAC Name : 4-chloro-2-nitro-6-(trifluoromethyl)aniline

The unique arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity or receptor functions, influencing various cellular processes.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, thereby altering metabolic pathways.

- Fluorescent Probes : It is used in the development of fluorescent probes for biological imaging and diagnostics, enhancing the visualization of cellular components.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Antimicrobial Activity : Research indicates that compounds structurally similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing antibacterial agents .

- Cytotoxicity Evaluations : In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines, indicating that substitutions on the benzene ring can significantly affect toxicity levels .

Comparative Analysis

A comparative analysis with similar compounds reveals insights into the specific biological activities attributed to structural variations:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 2-Amino-3-chloro-5-nitrobenzotrifluoride | Moderate antimicrobial | Different substitution pattern on benzene |

| 2-Amino-5-chloro-4-nitrobenzotrifluoride | Higher cytotoxicity | Nitro group positioned differently |

This table highlights how slight modifications in chemical structure can lead to significant changes in biological activity.

Applications in Medicine and Industry

In addition to its role in research, this compound serves as an intermediate in drug synthesis, particularly for compounds targeting specific biological pathways. Its properties make it valuable in producing specialty chemicals, including polymers and coatings.

Future Directions

The ongoing research into this compound aims to further elucidate its biological mechanisms and potential therapeutic applications. Future studies may focus on:

- Mechanistic Studies : Understanding the detailed interaction pathways with enzymes and receptors.

- Toxicological Assessments : Evaluating long-term effects and safety profiles for pharmaceutical use.

- Synthesis Optimization : Developing more efficient synthesis routes for industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-5-chloro-3-nitrobenzotrifluoride, and what critical reaction conditions must be controlled?

- Methodological Answer : The compound can be synthesized via sequential nitration and amination of chlorinated benzotrifluoride precursors. For example, nitration of 3-chlorobenzotrifluoride using nitric acid and sulfuric acid under controlled temperature (0–5°C) ensures regioselectivity at the 5-position. Subsequent amination via catalytic hydrogenation (e.g., Pd/C in ethanol) or nucleophilic substitution (e.g., NH₃ in DMF) introduces the amino group. Critical conditions include maintaining low temperatures during nitration to avoid over-nitration and optimizing catalyst loading for efficient amination .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) resolves impurities. Melting point analysis (mp 34–36°C for analogous compounds) provides a preliminary check .

- Structural Confirmation : Nuclear magnetic resonance (¹H/¹³C NMR) identifies substituent positions (e.g., aromatic protons and CF₃ group). Mass spectrometry (EI-MS) confirms molecular weight (theoretical ~254.5 g/mol). Single-crystal X-ray diffraction, as demonstrated for structurally similar compounds, validates the spatial arrangement .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption. Analogous chloronitrobenzotrifluorides degrade under prolonged exposure to humidity or UV light, necessitating periodic purity checks via TLC .

Advanced Research Questions

Q. How do the electronic effects of the chloro and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring toward NAS at the para position relative to the amino group. Computational studies (e.g., DFT calculations) can map electron density distribution, while kinetic experiments with varying nucleophiles (e.g., methoxide or amines) quantify substituent effects. Contrast with analogs like 4-Amino-3-nitrobenzotrifluoride (no chloro group) reveals the chloro substituent’s meta-directing influence .

Q. What strategies mitigate competing side reactions during the amination of chlorinated nitrobenzotrifluoride precursors?

- Methodological Answer :

- Catalyst Optimization : Use Pd/C with controlled H₂ pressure (1–3 atm) to reduce nitro groups selectively without dechlorination.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance amination efficiency over protic solvents, which may promote hydrolysis.

- Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes byproduct formation, as shown in analogous syntheses of 5-Amino-2-nitrobenzotrifluoride .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what analytical methods track these transformations?

- Methodological Answer : The compound’s amino and nitro groups enable cyclization reactions to form benzoxazoles or quinazolines. For instance, coupling with carboxylic acids (via EDCI/HOBt) yields amides, which undergo thermal cyclization. Reaction progress is monitored via in situ IR spectroscopy (disappearance of -NO₂ stretches at ~1520 cm⁻¹) and LC-MS for intermediate detection. Bioactivity screening (e.g., kinase inhibition assays) validates therapeutic potential .

Q. What are the challenges in resolving contradictory spectral data for this compound derivatives, and how can they be addressed?

- Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent polarity or tautomerism. Use deuterated DMSO for consistent H-bonding environments. Cross-validate with 2D NMR (COSY, HSQC) and compare to databases like NIST Chemistry WebBook for analogous trifluoromethylated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.